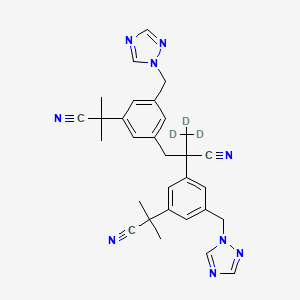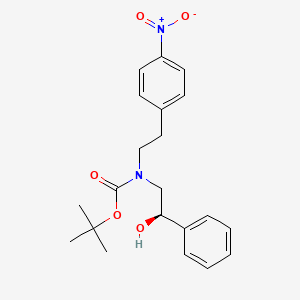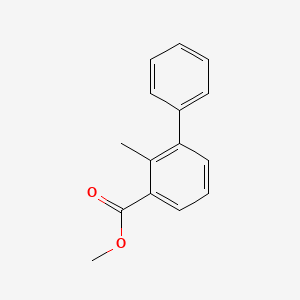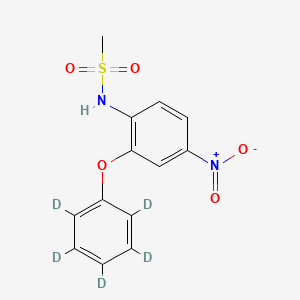![molecular formula C11H19NSi B588952 Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) CAS No. 158588-05-7](/img/new.no-structure.jpg)
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI): is a chemical compound with the molecular formula C11H19NSi. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) typically involves the reaction of 2,4-dimethylpyridine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of various reduced pyridine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound, which lacks the dimethyl and trimethylsilyl groups.
2,4-Dimethylpyridine: A derivative with only the dimethyl groups.
6-Trimethylsilylpyridine: A derivative with only the trimethylsilyl group.
Uniqueness: Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) is unique due to the presence of both dimethyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions .
Propriétés
Numéro CAS |
158588-05-7 |
|---|---|
Formule moléculaire |
C11H19NSi |
Poids moléculaire |
193.36 g/mol |
Nom IUPAC |
(4,6-dimethylpyridin-2-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-9-6-10(2)12-11(7-9)8-13(3,4)5/h6-7H,8H2,1-5H3 |
Clé InChI |
CVZSBYIBKPNXRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)C[Si](C)(C)C)C |
SMILES canonique |
CC1=CC(=NC(=C1)C[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)

![[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B588880.png)




![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)
